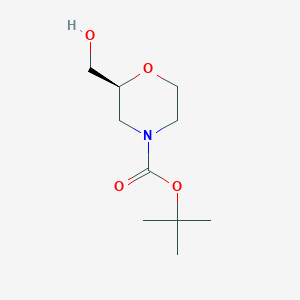

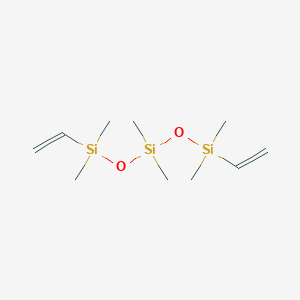

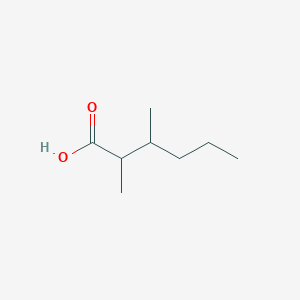

![molecular formula C6H4BrN3 B156513 4-BroMopyrrolo[2,1-f][1,2,4]triazine CAS No. 310436-61-4](/img/structure/B156513.png)

4-BroMopyrrolo[2,1-f][1,2,4]triazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been explored through various methods. In one study, the synthesis of 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines was achieved by a sequence involving alkylation, ammonolysis, reduction, and intramolecular diazocoupling, leading to the formation of compounds with potential for further functionalization . Another approach described the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 1,3,5-triazine-2,4(1H,3H)-diones, utilizing ethyl bromopyruvate and subsequent reactions to yield various substituted products . Additionally, the synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines was accomplished by N-amination of pyrrole-2-carboxaldehyde followed by conversion to the nitrile and cyclization with amidine reagents .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structures of 7,8-bromo(dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were investigated, revealing insights into bond lengths, angles, and molecular packing within the crystals. The presence of bromine atoms at different positions was found to influence the structural features of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives has been studied, with findings indicating unusual reactivity patterns. For example, nucleophilic displacements of the 4-triazol-1-yl group in certain derivatives led to a mixture of products, and the influence of ammonia concentration and trifluoroacetic acid (TFA) catalyst on the product ratio was examined . These studies provide valuable information on the reactivity of these heterocycles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are closely related to their molecular structure and substituents. The introduction of bromine atoms and other substituents can significantly affect properties such as solubility, stability, and reactivity. The crystallographic analysis provides a basis for understanding these properties in the context of intermolecular interactions and molecular geometry .

Wissenschaftliche Forschungsanwendungen

-

Eg5 Inhibitor

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as Eg5 inhibitors . Eg5, a kinesin motor protein, is involved in the formation of the bipolar spindle during cell division and is a target for cancer therapy .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : Eg5 inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

VEGFR-2 Inhibitors

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as VEGFR-2 inhibitors . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : VEGFR-2 inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

Anti-Norovirus Activity

- Field : Antiviral Research

- Application : 4-Aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides have shown anti-norovirus activity . Noroviruses are a leading cause of gastroenteritis outbreaks worldwide .

- Method : The specific methods of application would depend on the specific antiviral formulation .

- Results : These compounds have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

-

Hedgehog (Hh) Signaling Pathway Inhibitor

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is a key regulator of cell growth and differentiation, and its dysregulation is implicated in various cancers .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : Hh pathway inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

IGF-1R and IR Kinase Inhibitor

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as inhibitors of IGF-1R and IR kinases . These kinases play a crucial role in cell growth and metabolism, and their dysregulation is implicated in various cancers .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : IGF-1R and IR kinase inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

Pan-Aurora Kinase Inhibitor

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as pan-Aurora kinase inhibitors . Aurora kinases are essential for cell division, and their overexpression is associated with cancer .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : Pan-Aurora kinase inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

EGFR and HER2 Protein Tyrosine Dual Inhibitor

- Field : Medicinal Chemistry

- Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used as dual inhibitors of EGFR and HER2 protein tyrosine . EGFR and HER2 are receptor tyrosine kinases that play a crucial role in cell growth and survival .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : EGFR and HER2 protein tyrosine dual inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

Treatment of Ebola and Other Emerging Viruses

- Field : Antiviral Research

- Application : Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

- Method : The specific methods of application would depend on the specific antiviral formulation .

- Results : These compounds have shown promising results in inhibiting the replication of Ebola and other emerging viruses .

-

PRMT5 Inhibitors

- Field : Medicinal Chemistry

- Application : 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, a derivative of pyrrolo[2,1-f][1,2,4]triazine, has been used in the preparation of PRMT5 inhibitors . PRMT5 is a protein arginine methyltransferase implicated in various cancers .

- Method : The specific methods of application would depend on the type of cancer and the specific drug formulation .

- Results : PRMT5 inhibitors have shown promising results in preclinical and clinical studies, particularly in the treatment of cancer .

-

Antifungal, Anti-HIV, Antiinflammatory, Analgesic, and Antihypertensive Applications

- Field : Medicinal Chemistry

- Application : 1,2,4-Triazines, a class of compounds that includes pyrrolo[2,1-f][1,2,4]triazine, have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, antiinflammatory, analgesic, and antihypertensive .

- Method : The specific methods of application would depend on the specific disease and the specific drug formulation .

- Results : These compounds have shown promising results in various therapeutic areas .

Safety And Hazards

The safety information for 4-Bromopyrrolo[2,1-f][1,2,4]triazine includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromopyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVMCGYJLCKMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620552 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-BroMopyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

310436-61-4 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

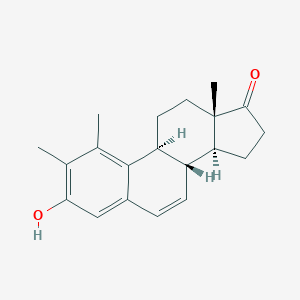

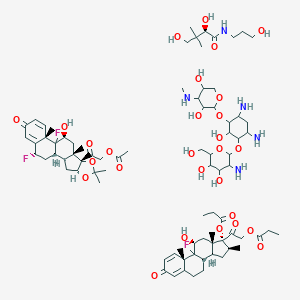

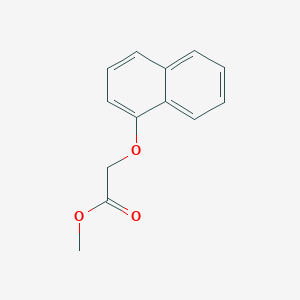

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)

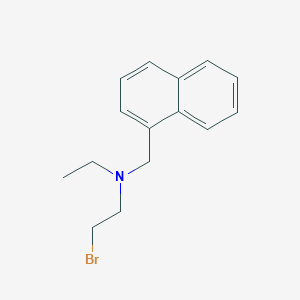

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)